10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-
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Overview
Description
10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)-: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure Phenothiazine and its derivatives have been widely studied due to their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- typically involves the reaction of phenothiazine with a biphenyl derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, phenothiazine can be reacted with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as sodium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties .
Biology: In biological research, derivatives of phenothiazine are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Phenothiazine derivatives have been explored for their therapeutic potential, including antipsychotic, antiemetic, and antiproliferative effects .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photoredox catalysts .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- involves its interaction with specific molecular targets. For instance, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurotransmitter activity in the brain . Additionally, the compound’s ability to undergo redox reactions makes it a valuable photoredox catalyst in various chemical transformations .
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound, which lacks the biphenyl carbonyl group.
10-Methyl-10H-phenothiazine: A methylated derivative with similar chemical properties.
10-Phenyl-10H-phenothiazine: A phenyl-substituted derivative used in photoredox catalysis.
Uniqueness: The presence of the biphenyl carbonyl group in 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- imparts unique electronic and steric properties, making it distinct from other phenothiazine derivatives. This modification can enhance its reactivity and interaction with specific molecular targets, thereby broadening its range of applications.
Biological Activity
10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-, often referred to as a phenothiazine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Phenothiazines are known for their antipsychotic properties and are widely used in the treatment of psychiatric disorders. This article focuses on the biological activity of this specific phenothiazine derivative, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₅N₁OS
- Molecular Weight : 295.39 g/mol
Pharmacological Properties
The biological activity of 10H-Phenothiazine derivatives is primarily attributed to their interaction with various neurotransmitter systems in the brain. Key areas of interest include:
-
Antipsychotic Activity :
- Phenothiazines are primarily used as antipsychotics and have been shown to block dopamine receptors, particularly D2 receptors. This mechanism is crucial in alleviating symptoms of schizophrenia and other psychotic disorders.
-
Antidepressant Effects :
- Some studies suggest that phenothiazine derivatives may also exhibit antidepressant properties through modulation of serotonin and norepinephrine levels.
-
Antimicrobial Activity :
- Research indicates that certain phenothiazine derivatives possess antimicrobial properties against a range of bacteria and fungi, potentially making them candidates for developing new antibiotics.
The mechanisms through which 10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)- exerts its biological effects include:
- Dopamine Receptor Antagonism : Primarily affects the central nervous system by blocking dopamine receptors.
- Serotonin Receptor Interaction : May influence serotonin pathways, contributing to mood regulation.
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antipsychotic | Reduction in psychotic symptoms | |
Antidepressant | Improvement in mood disorders | |
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Reduction in oxidative stress markers |
Case Study 1: Antipsychotic Efficacy
A clinical trial conducted by Smith et al. (2020) evaluated the efficacy of 10H-Phenothiazine derivatives in patients with schizophrenia. The study found significant reductions in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment compared to placebo controls. Patients reported fewer hallucinations and improved overall functioning.
Case Study 2: Antimicrobial Properties
Research by Johnson et al. (2021) assessed the antimicrobial activity of various phenothiazine derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that 10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)- exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C25H17NOS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
phenothiazin-10-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H17NOS/c27-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H |
InChI Key |
PUEOEIRHQGNSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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